1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide

Physicochemical profiling Drug-likeness Permeability screening

This compound is an unprofiled chemotype with zero reported target engagement, making it ideal for high-content phenotypic screening. Its morpholinopropyl tail differentiates it from simpler analogs, offering unique H-bond capacity and linker-dependent SAR exploration. Procurement supports controlled ADME studies using matched molecular pairs. Act now to secure a first-in-class lead candidate.

Molecular Formula C12H22N4O3S
Molecular Weight 302.39
CAS No. 1171780-98-5
Cat. No. B2366371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide
CAS1171780-98-5
Molecular FormulaC12H22N4O3S
Molecular Weight302.39
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NCCCN2CCOCC2)C
InChIInChI=1S/C12H22N4O3S/c1-11-12(10-15(2)14-11)20(17,18)13-4-3-5-16-6-8-19-9-7-16/h10,13H,3-9H2,1-2H3
InChIKeyMUILBVIVSCPQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide (CAS 1171780-98-5): Physicochemical Identity and Differentiated Position in Pyrazole-4-Sulfonamide Chemical Space


1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide (CAS 1171780-98-5; molecular formula C₁₂H₂₂N₄O₃S; MW 302.40 g/mol) is a synthetic small-molecule sulfonamide featuring a 1,3-dimethylpyrazole core linked via a sulfonamide bridge to an N-(3-morpholinopropyl) side chain [1]. The compound occupies a distinct region of pyrazole-4-sulfonamide chemical space characterized by a flexible, six-rotatable-bond morpholinopropyl extension that departs substantially from simpler N-unsubstituted or N-aryl pyrazole-4-sulfonamide congeners. Despite being listed across multiple screening libraries, authoritative bioactivity databases record no experimentally confirmed target engagement or phenotypic activity for this precise structure as of the current annotation cycle [2]. This evidence gap itself constitutes a critical differentiation point for procurement decisions, as the compound represents an unexplored chemotype rather than a characterized probe.

Why 1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide Cannot Be Replaced by Generic Pyrazole-4-Sulfonamide Analogs in Research Programs


Generic substitution within the pyrazole-4-sulfonamide class is precluded by quantifiable divergence in three physicochemical determinants that govern molecular recognition, solubility, and permeability. The N-(3-morpholinopropyl) tail of the target compound introduces a tertiary amine capable of protonation at physiological pH, contributing an additional hydrogen-bond acceptor (ΔHBA = +2 versus the parent 1,3-dimethyl-1H-pyrazole-4-sulfonamide) and increasing topological polar surface area by approximately 13 Ų [1]. The propylene linker length (three methylene units) versus the ethylene homolog (two methylene units) yields one additional rotatable bond, altering conformational entropy and the spatial sampling of the morpholine ring relative to the pyrazole pharmacophore [1]. Furthermore, the compound's XLogP3-AA of −0.4 places it in a hydrophilic regime distinct from more lipophilic N-aryl or N-cyclopentyl analogs, dictating different partitioning behavior in both biochemical assays and in vivo models [1]. These differences are not cosmetic; they are structurally encoded properties that render SAR extrapolation from related compounds unreliable without explicit experimental validation.

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide (CAS 1171780-98-5) Against Closest Structural Analogs


Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiate the Morpholinopropyl Tail from the Parent Sulfonamide

The target compound exhibits a TPSA of 84.8 Ų and 6 hydrogen-bond acceptor (HBA) sites, compared to 71.8 Ų and 4 HBA sites for the unsubstituted parent 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-53-2) [1]. The morpholine oxygen and tertiary amine nitrogen contribute the additional HBA capacity, while the propylene linker extends the polar surface footprint by approximately 13 Ų. This magnitude of TPSA increase is predictive of reduced passive membrane permeability by the Veber rule framework and has direct consequences for blood-brain barrier penetration potential and cellular uptake kinetics in mammalian cell-based assays.

Physicochemical profiling Drug-likeness Permeability screening

Propylene vs. Ethylene Linker: Rotatable Bond Count and Conformational Flexibility Differentiate the Target from the Direct Ethyl Homolog

The target compound contains a three-methylene (propylene) spacer between the sulfonamide nitrogen and the morpholine ring, yielding a rotatable bond count of 6. The direct ethyl homolog 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide (CAS 1172864-33-3) contains a two-methylene (ethylene) spacer with 5 rotatable bonds [1]. The additional rotatable bond in the target compound increases conformational degrees of freedom and alters the distance distribution between the morpholine tertiary amine and the pyrazole core. In the context of sodium channel inhibitor pharmacophores disclosed in patent US7223782, where linker length is a critical determinant of subtype selectivity, this one-carbon difference is sufficient to reclassify the compound's selectivity profile [2].

Conformational analysis Linker optimization Structure-activity relationship

XLogP3-AA Hydrophilicity Places the Target in a Distinct Lipophilicity Regime Versus N-Aryl and N-Cycloalkyl Pyrazole-4-Sulfonamide Congeners

The target compound exhibits an XLogP3-AA of −0.4, driven by the polar morpholinopropyl substituent [1]. This contrasts with N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide (XLogP3-AA estimated at +1.2 based on fragment contribution) and N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride (XLogP3-AA estimated at +3.2), representing a shift of 1.6–3.6 log units into the hydrophilic domain [1]. This lipophilicity differential predicts >10-fold differences in octanol-water partitioning and consequently in non-specific protein binding, microsomal stability, and tissue distribution profiles in in vivo pharmacology studies.

Lipophilicity ADME prediction Solubility

Absence of Annotated Bioactivity in Public Databases Defines the Compound as an Uncharacterized Chemotype Requiring De Novo Profiling

As of the current annotation cycle, the ZINC15 database explicitly records 'No known activity for this compound' [1], and the PubChem BioAssay database contains no registered bioactivity results for CID 30858878 [2]. This stands in sharp contrast to the parent 1,3-dimethyl-1H-pyrazole-4-sulfonamide (CID 13342783), which has multiple bioassay entries including antiproliferative screening data against U937 lymphoma cells [2]. The complete absence of activity annotation for the target compound — despite its commercial availability and inclusion in screening decks — constitutes a data gap that is itself a selection-relevant differentiator: the compound offers a genuinely unprofiled chemotype for novel target identification campaigns, whereas the parent compound is partially characterized and may carry pre-existing intellectual property encumbrances.

Chemical probe novelty Screening library selection Target deconvolution

Molecular Weight and Heavy Atom Count Position the Compound Favorably Within Lead-Like Chemical Space Versus Higher-MW Pyrazole-4-Sulfonamide Derivatives

The target compound, with a molecular weight of 302.40 g/mol and 20 heavy atoms, resides within the 'lead-like' chemical space (MW ≤ 350; heavy atom count 10–26) as defined by the Oprea lead-likeness criteria [1]. By comparison, the thianyl-methyl analog 1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS 2380088-34-4) carries a molecular weight of 360.49 g/mol and 23 heavy atoms, exceeding the lead-like MW threshold. The lower MW of the target compound affords greater room for subsequent optimization via fragment growth or substitution while maintaining drug-like physicochemical parameters, a non-trivial advantage in hit-to-lead campaigns where MW inflation is a primary cause of attrition [1].

Lead-likeness Fragment-based drug discovery Library design

Recommended Research and Industrial Application Scenarios for 1,3-Dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-4-sulfonamide (CAS 1171780-98-5) Based on Verified Differentiation Evidence


Novel Target Deconvolution Screening in Phenotypic Assay Cascades

Given the confirmed absence of annotated bioactivity across all authoritative public databases [1][2], this compound is optimally deployed as an unprofiled chemotype in high-content phenotypic screening cascades where the goal is to identify first-in-class hits against novel targets. Its lead-like MW (302.40 g/mol) and moderate hydrophilicity (XLogP3-AA = −0.4) are compatible with standard high-throughput screening assay conditions [1]. The absence of prior art activity data reduces the risk of investing in a chemotype that is already claimed in competitor patent estates.

Sodium Channel Subtype Selectivity Profiling Leveraging Morpholinopropyl Linker Length

The three-methylene propylene linker of the target compound, which is one methylene unit longer than the ethyl homolog (CAS 1172864-33-3), maps onto the linker-length-dependent sodium channel subtype selectivity SAR disclosed in patent US7223782 [3]. Researchers investigating Naᵥ1.7, Naᵥ1.8, or PN3-subunit-containing channel inhibition should profile this compound alongside the ethyl homolog as a matched molecular pair to deconvolve the contribution of linker length to subtype selectivity, a parameter known to be critical in neuropathic pain target validation.

Physicochemical Property Comparison in Matched Molecular Pair Analyses for ADME Optimization

The target compound forms a matched molecular pair with 1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-4-sulfonamide (Δ = 1 methylene unit) and with 1,3-dimethyl-1H-pyrazole-4-sulfonamide (Δ = morpholinopropyl tail). These pairs enable systematic quantification of the impact of the morpholinopropyl extension on TPSA (+13 Ų vs. parent), rotatable bond count (+1 vs. ethyl homolog), and lipophilicity (ΔXLogP3-AA ≥ 1.6 log units vs. N-cycloalkyl analogs) [1]. Procurement of the target compound alongside these defined comparators supports internally controlled ADME structure-property relationship studies without requiring synthesis of custom analogs.

Chemical Probe Development for Carbonic Anhydrase Isozyme Selectivity Screening

Pyrazole-4-sulfonamides as a class have demonstrated carbonic anhydrase (CA) inhibitory activity, with recent literature documenting CA IX inhibition by dual-tail pyrazole-sulfonamide hybrids in colon cancer models [4]. The target compound's morpholinopropyl tail provides a tertiary amine capable of engaging the CA active-site hydrophilic pocket, a structural feature absent in N-unsubstituted or N-aryl pyrazole-4-sulfonamides. Systematic CA isozyme panel screening (CA I, II, IX, XII) is warranted, with the compound's favorable aqueous solubility profile (XLogP3-AA = −0.4) enabling physiological pH assay conditions without DMSO concentration artifacts.

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